molecular formula C21H20ClF3N2O4 B10779962 (4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide

(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B10779962
M. Wt: 456.8 g/mol
InChI Key: UQEATFAWAKBMKD-QGZVFWFLSA-N
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Description

CHEMBL2443061 is a bioactive molecule with drug-like properties. It is known for its antagonist activity at the human TRPM8 receptor, which is expressed in Chinese Hamster Ovary cells. This compound has shown significant potential in various scientific research applications due to its high affinity and specificity .

Preparation Methods

The synthetic routes and reaction conditions for CHEMBL2443061 involve several steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using large reactors and continuous flow processes to produce the compound in bulk quantities .

Chemical Reactions Analysis

CHEMBL2443061 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CHEMBL2443061 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

CHEMBL2443061 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CHEMBL2443061 involves its binding to the TRPM8 receptor, which is a member of the transient receptor potential ion channel family. By binding to this receptor, CHEMBL2443061 inhibits the influx of calcium ions, thereby modulating the activity of the receptor and its downstream signaling pathways. This inhibition can lead to various physiological effects, such as pain relief and anti-cancer activity .

Comparison with Similar Compounds

CHEMBL2443061 is unique in its high affinity and specificity for the TRPM8 receptor. Similar compounds include other TRPM8 antagonists, such as BDBM50442406 and other ligands listed in the BindingDB database. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C21H20ClF3N2O4

Molecular Weight

456.8 g/mol

IUPAC Name

(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide

InChI

InChI=1S/C21H20ClF3N2O4/c22-16-3-1-2-15-17(28)12-20(31-18(15)16)8-10-27(11-9-20)19(29)26-13-4-6-14(7-5-13)30-21(23,24)25/h1-7,17,28H,8-12H2,(H,26,29)/t17-/m1/s1

InChI Key

UQEATFAWAKBMKD-QGZVFWFLSA-N

Isomeric SMILES

C1CN(CCC12C[C@H](C3=C(O2)C(=CC=C3)Cl)O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1CN(CCC12CC(C3=C(O2)C(=CC=C3)Cl)O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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